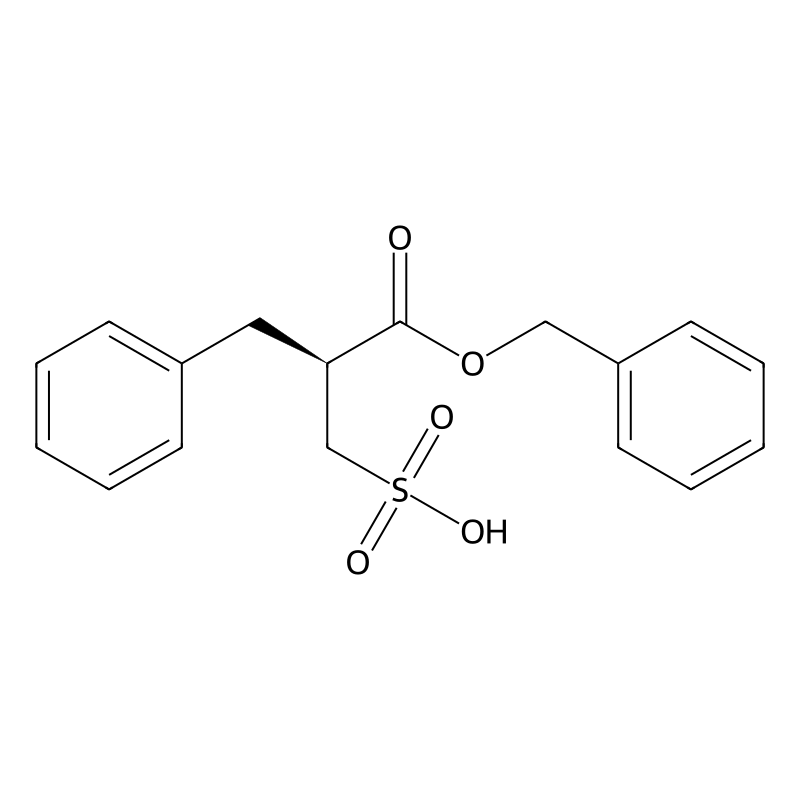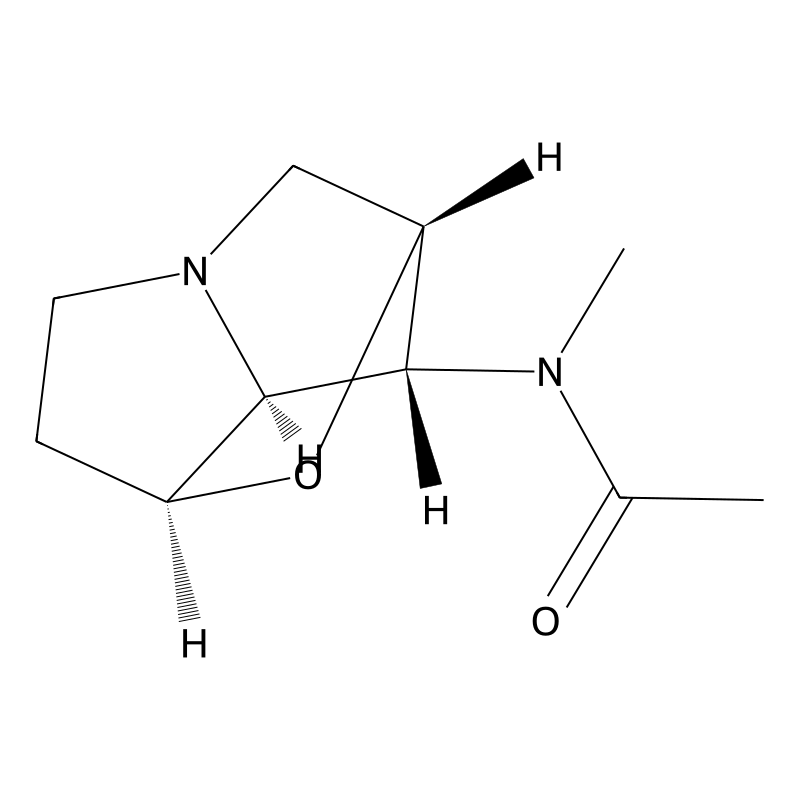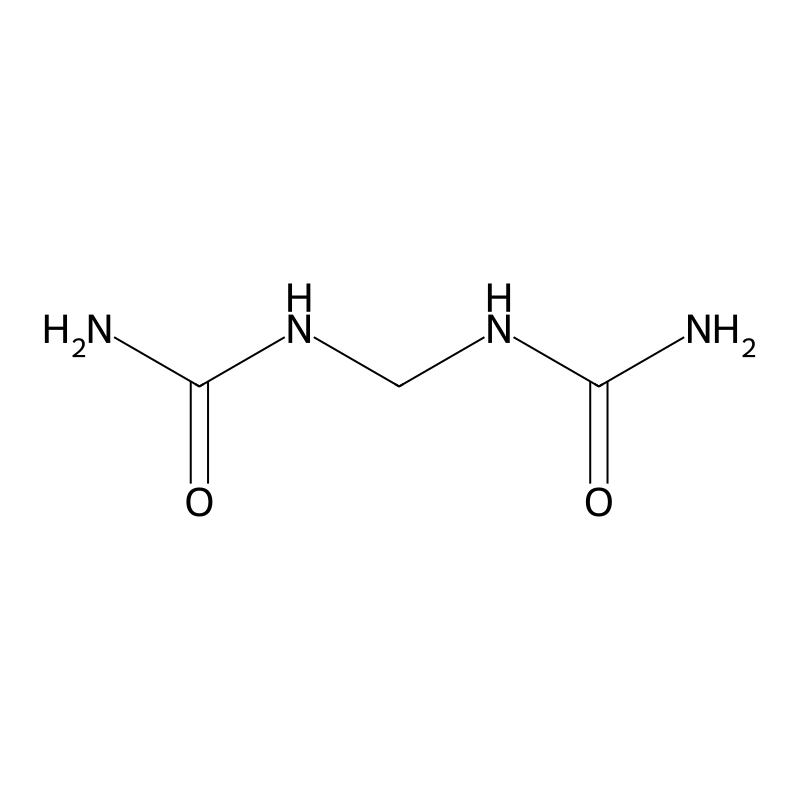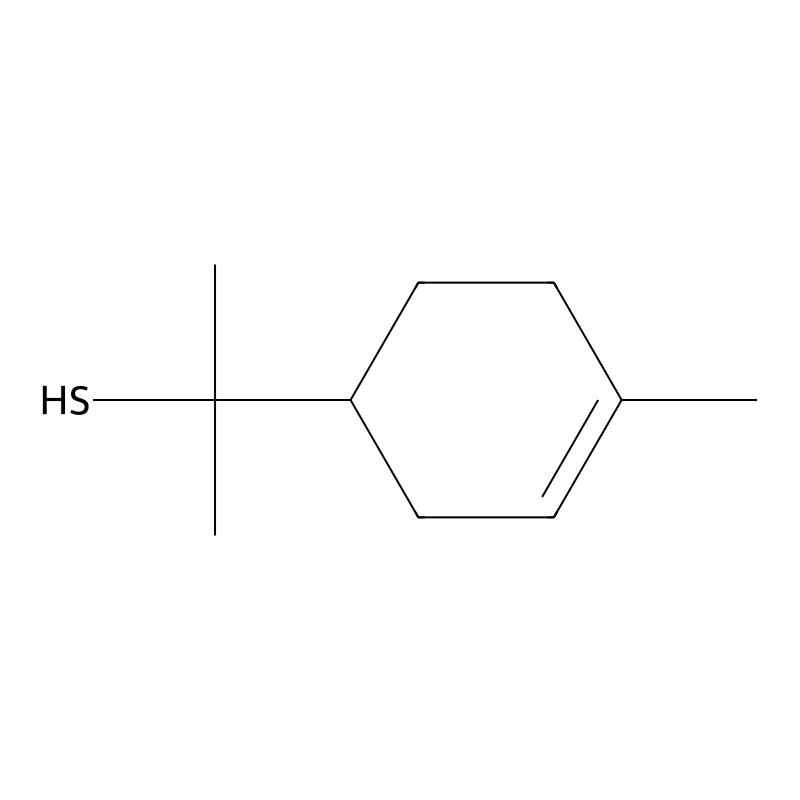(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Melanogenesis Inhibition
Scientific Field: Dermatology and Cosmetic Science
Summary of Application: Tyrosinase is a key enzyme in melanogenesis, and inhibitors of this enzyme, like the compound , are explored for their anti-melanogenic properties .
Methods of Application: The compound is applied topically in experimental models to assess its efficacy in inhibiting melanin production .
Results and Outcomes: Various studies have shown that tyrosinase inhibitors can effectively reduce melanin synthesis, which has implications for treating hyperpigmentation disorders and in the cosmetics industry .
Proteomics Research
Scientific Field: Proteomics
Summary of Application: This compound is used in proteomics research for the synthesis of mixed benzyloxyacetic pivalic anhydride and chiral glycolates .
Methods of Application: The compound serves as a precursor in synthetic pathways, where it undergoes esterification and other chemical reactions to produce the desired proteomic research compounds .
Results and Outcomes: The synthesis processes using this compound have been successful in producing various proteomics research tools, aiding in the study of protein structures and functions .
Organic Synthesis
Scientific Field: Organic Chemistry
Summary of Application: This compound is utilized in organic synthesis for the preparation of various chiral intermediates. Its benzyloxy group serves as a protective group that can be selectively removed under mild conditions .
Methods of Application: The compound is used to synthesize chiral molecules by introducing it into a reaction pathway where its sulfonic acid group acts as a leaving group, facilitating nucleophilic substitution reactions .
Results and Outcomes: The use of this compound in organic synthesis has led to the creation of numerous chiral intermediates with high enantiomeric purity, which are valuable in the pharmaceutical industry .
Suzuki–Miyaura Coupling
Scientific Field: Organic Chemistry - Catalysis
Summary of Application: The Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This compound, due to its structural features, can be a potential candidate for use in this reaction to create biaryl compounds .
Methods of Application: In the context of Suzuki–Miyaura coupling, this compound could be used as a boron reagent. The boron atom in the compound would undergo transmetalation with a palladium catalyst, forming new carbon–carbon bonds .
Chemical Education
Summary of Application: This compound can be used as a teaching tool in advanced organic chemistry courses to illustrate the principles of chiral synthesis and protective group strategies .
Results and Outcomes: Such educational applications have been effective in enhancing students’ understanding of complex organic synthesis techniques and the importance of chirality in chemical compounds .
(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid is a chiral compound characterized by its unique molecular structure, which includes a sulfonic acid group. Its molecular formula is and it has a molecular weight of approximately 334.39 g/mol. The compound features a benzyl group and a benzyloxy substituent, contributing to its distinct physical and chemical properties. It is classified as an organic sulfonic acid and is often used in various chemical applications due to its functional groups that can participate in multiple reactions .
- Esterification: The sulfonic acid group can react with alcohols to form esters.
- Nucleophilic Substitution: The benzyloxy group can act as a leaving group in nucleophilic substitution reactions.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .
The synthesis of (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid typically involves multi-step organic reactions:
- Formation of the Benzyloxy Group: Starting from benzyl alcohol, the benzyloxy group can be introduced through etherification.
- Oxidation: A suitable precursor may undergo oxidation to introduce the carbonyl functionality.
- Sulfonation: The final step involves introducing the sulfonic acid group, often through reaction with sulfur trioxide or related reagents.
These synthetic routes allow for the production of the compound with high purity and yield, making it suitable for further applications .
(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid finds applications in various fields:
- Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its reactive functional groups.
- Chemical Research: Utilized in studies involving organic synthesis and reaction mechanisms.
- Biochemical Studies: May serve as a probe or reagent in biological assays to investigate enzyme activities or metabolic processes .
Interaction studies involving (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid focus on its potential interactions with enzymes or receptors. Similar compounds have been investigated for their ability to inhibit specific enzymes or modulate receptor activity. Understanding these interactions could provide insights into its pharmacological potential and guide future research directions .
Several compounds share structural similarities with (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Benzylsulfonic Acid | Lacks carbonyl functionality | |
| 4-Benzyloxyphenylsulfonic Acid | Contains a phenolic hydroxyl group | |
| Benzylsulfamic Acid | Contains an amine group |
These compounds differ primarily in their functional groups and structural configurations, which influence their reactivity and biological activity. The unique combination of a sulfonic acid, carbonyl, and benzyloxy groups in (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid sets it apart from these similar compounds, potentially granting it unique properties for specific applications .
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
While specific spectroscopic data for (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid was not found in the available literature, the compound's structural features suggest characteristic spectroscopic signatures based on related sulfonic acid derivatives and benzyl-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For similar benzyl-containing compounds, ¹H NMR spectroscopy typically shows characteristic signals for aromatic protons in the range of 7.20-7.80 ppm [4]. The benzyloxy group protons would appear as a singlet around 5.10-5.20 ppm, while the chiral center proton would show complex coupling patterns. The sulfonic acid proton, when present, typically appears as a broad signal around 10-12 ppm.
Infrared (IR) Spectroscopy: The compound would be expected to exhibit characteristic absorption bands including sulfonic acid O-H stretching around 3200-3600 cm⁻¹, carbonyl C=O stretching at approximately 1730-1750 cm⁻¹ for the ester group, and sulfonic acid S=O stretching vibrations at 1300-1400 cm⁻¹ (asymmetric) and 1100-1200 cm⁻¹ (symmetric) [5]. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹.
Mass Spectrometry: The molecular ion peak would be expected at m/z 334 corresponding to the molecular weight. Fragmentation patterns would likely include loss of benzyloxy group (m/z 243), loss of sulfonic acid functionality, and characteristic benzyl cation fragments at m/z 91 [6].
Acid Dissociation Constants (pKa) and Solubility Profile
The acid dissociation constant (pKa) for (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid can be estimated based on the structural characteristics of sulfonic acid functional groups. Sulfonic acids are generally strong acids with pKa values typically ranging from -2 to +1 [7] [8].
For aromatic sulfonic acids, the pKa values are generally lower than aliphatic sulfonic acids due to the electron-withdrawing effect of the aromatic ring. Benzenesulfonic acid has a pKa of approximately -2.8 [9], indicating almost complete dissociation in aqueous solution. Given the structural similarity and the presence of electron-withdrawing carbonyl and aromatic substituents, the compound under study would be expected to have a pKa value in the range of -2 to -1.
| Acid Type | pKa Range | Reference |
|---|---|---|
| Aromatic Sulfonic Acids | -3 to -1 | Literature [7] [8] |
| Benzenesulfonic Acid | -2.8 | Literature [9] |
| Aliphatic Sulfonic Acids | -1 to +1 | Literature [7] [8] |
Solubility Profile: The compound exhibits limited solubility in water but is readily soluble in organic solvents [10]. This solubility pattern is consistent with the presence of two benzene rings and the benzyloxy ester functionality, which impart significant hydrophobic character to the molecule. The sulfonic acid group provides some hydrophilic character, but the overall molecular structure favors dissolution in organic media.
The low water solubility can be attributed to the hydrophobic benzyl and benzyloxy substituents, which outweigh the hydrophilic contribution of the sulfonic acid group. This property is important for applications requiring organic solvent compatibility while maintaining acid functionality.
Computational Chemistry Studies (Density Functional Theory Calculations)
No specific Density Functional Theory (DFT) calculations were found in the literature for (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid. However, computational chemistry studies on related sulfonic acid derivatives provide insight into the expected theoretical properties.
DFT calculations on similar compounds typically employ functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311+G(2d,p) for geometry optimization and property prediction [5] [11]. For sulfonic acid-containing molecules, these calculations can provide information about:
- Molecular geometry optimization and conformational analysis
- Electronic structure including frontier molecular orbitals
- Thermodynamic properties such as formation enthalpies
- Spectroscopic properties including vibrational frequencies and NMR chemical shifts
- Acid dissociation energies and pKa predictions
Computational studies on related benzyl sulfonic acid derivatives have shown that the CAM-B3LYP functional performs well for calculating pKa values of organic acids with mean absolute deviations of 2.5 kcal/mol compared to experimental values [12]. Such calculations would be valuable for predicting the exact pKa value and understanding the electronic factors affecting acidity.
The stereochemical aspects of the (S)-configuration could be investigated through conformational analysis to identify the most stable three-dimensional arrangements and their relative energies. This information would be particularly relevant for understanding the compound's behavior in asymmetric reactions or chiral recognition processes.
Thermal Stability and Degradation Pathways
The thermal stability of (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid can be assessed based on the thermal behavior of similar sulfonic acid derivatives and the stability of its constituent functional groups.
Sulfonic Acid Group Stability: Aromatic sulfonic acids generally exhibit moderate thermal stability with decomposition temperatures typically ranging from 200-300°C [9] [13]. Benzenesulfonic acid and related compounds undergo desulfonation when heated in water near 200°C [9]. The desulfonation reaction follows the pathway:
C₆H₅SO₃H + H₂O → C₆H₅OH + H₂SO₄
Ester Group Stability: The benzyloxy ester functionality is generally less thermally stable than the sulfonic acid group. Benzyl esters typically undergo thermal decomposition at temperatures around 150-200°C through various pathways including:
- Hydrolysis to form the corresponding carboxylic acid and benzyl alcohol
- Elimination reactions leading to alkene formation
- Fragmentation of the benzyloxy group
Overall Thermal Stability: Based on the thermal behavior of similar compounds, (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid would be expected to show initial decomposition around 150-200°C, primarily through ester bond cleavage. The sulfonic acid group would remain stable until higher temperatures (250-300°C) where desulfonation becomes significant.
| Functional Group | Decomposition Temperature (°C) | Primary Degradation Pathway |
|---|---|---|
| Benzyloxy Ester | 150-200 | Hydrolysis/Elimination |
| Sulfonic Acid | 250-300 | Desulfonation |
| Aromatic Rings | >400 | Pyrolysis |
Degradation Pathways: The thermal degradation would likely proceed through multiple stages:
- Initial stage (150-200°C): Ester bond cleavage releasing benzyl alcohol and forming the corresponding carboxylic acid
- Intermediate stage (250-300°C): Desulfonation of the sulfonic acid group
- Final stage (>400°C): Decomposition of the aromatic framework








